Ethylcholine aziridinium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

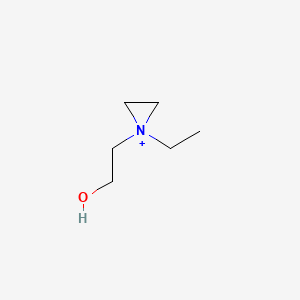

Ethylcholine aziridinium, also known as this compound, is a useful research compound. Its molecular formula is C6H14NO+ and its molecular weight is 116.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cholinergic Neurotoxicity Research

Ethylcholine aziridinium is primarily used to induce cholinergic neurotoxicity in experimental models. This application is crucial for understanding the mechanisms underlying neurodegenerative diseases, particularly Alzheimer's disease.

- Mechanism of Action : AF64A selectively targets cholinergic neurons, leading to a decrease in choline acetyltransferase (ChAT) activity, which is essential for acetylcholine synthesis. Studies have shown that administration of AF64A results in significant reductions in ChAT activity and neuronal degeneration in various models, including rat and chicken retinas .

- Case Study : In a study involving chicken retinas, a single intravitreal injection of 50 nmol of AF64A resulted in a 70% depletion of ChAT activity and a 40% depletion of acetylcholinesterase (AChE) activity, demonstrating its specificity for cholinergic cells .

Induction of Apoptosis

AF64A has been shown to induce apoptosis in both neuronal and non-neuronal cell lines, making it a useful agent for studying programmed cell death.

- In Vitro Studies : Research indicates that exposure to AF64A leads to characteristic apoptotic changes in human neuroblastoma cells (SK-N-MC) and embryonic kidney cells (293), including chromatin condensation and nuclear fragmentation . The apoptotic response is dose-dependent, with significant effects observed at concentrations as low as 100 µM.

- In Vivo Studies : In rat models, AF64A administration resulted in a high incidence of apoptotic cells within the periventricular tissue following intracerebroventricular injection. The peak incidence of apoptosis was observed two to three days post-injection, highlighting its utility in studying neuronal death mechanisms .

Modeling Neurodegenerative Diseases

AF64A is often employed to create animal models that mimic the cholinergic deficits seen in Alzheimer's disease.

- Behavioral Changes : Behavioral assays following AF64A treatment reveal cognitive impairments similar to those observed in Alzheimer's patients. These changes correlate with neurochemical alterations such as persistent cholinergic hypofunction .

- Long-term Effects : Chronic administration studies indicate that AF64A not only induces immediate neurotoxic effects but also leads to long-term changes in cholinergic function and neuronal survival, providing insights into the progression of neurodegenerative diseases .

Neuropharmacological Studies

AF64A serves as a tool for testing potential therapeutic interventions aimed at counteracting cholinergic deficits.

- Drug Testing : Various pharmacological agents have been evaluated for their ability to mitigate the effects of AF64A-induced toxicity. For instance, free radical scavengers like Tempol have shown efficacy in reducing apoptosis induced by AF64A .

Summary Table

Propiedades

Número CAS |

63918-37-6 |

|---|---|

Fórmula molecular |

C6H14NO+ |

Peso molecular |

116.18 g/mol |

Nombre IUPAC |

2-(1-ethylaziridin-1-ium-1-yl)ethanol |

InChI |

InChI=1S/C6H14NO/c1-2-7(3-4-7)5-6-8/h8H,2-6H2,1H3/q+1 |

Clave InChI |

LZDYZEGISBDSDP-UHFFFAOYSA-N |

SMILES |

CC[N+]1(CC1)CCO |

SMILES canónico |

CC[N+]1(CC1)CCO |

Números CAS relacionados |

63918-38-7 (2,4,6-trinitrobenzenesulfonic salt |

Sinónimos |

1-ethyl-1-(2-hydroxyethyl)aziridinium chloride AF64A AF64A-picrylsulfonate ethylcholine aziridinium ethylcholine aziridinium chloride ethylcholine aziridinium, 2,4,6-trinitrobenzenesulfonic acid salt (1:1) ethylcholine mustard aziridinium |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.